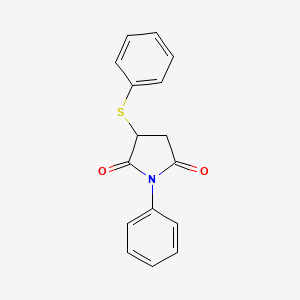

1-phenyl-3-(phenylthio)-2,5-pyrrolidinedione

Description

1-Phenyl-3-(phenylthio)-2,5-pyrrolidinedione is a substituted pyrrolidinedione derivative characterized by a phenyl group at the 1-position and a phenylthio (sulfanylphenyl) moiety at the 3-position of the 2,5-pyrrolidinedione core. This compound is synthesized via nucleophilic substitution reactions involving N-substituted maleimides and sulfur-containing heterocycles, such as 4H-1,2,4-triazole-3-thiol derivatives . Key physicochemical properties include a melting point of 154–155°C and moderate synthetic yields (e.g., 62%) under optimized conditions . Its structure is confirmed via $^1$H and $^{13}$C NMR spectroscopy, which highlight the electronic environment of the pyrrolidinedione ring and substituents .

Properties

IUPAC Name |

1-phenyl-3-phenylsulfanylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c18-15-11-14(20-13-9-5-2-6-10-13)16(19)17(15)12-7-3-1-4-8-12/h1-10,14H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILZZALMJXSZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308096 | |

| Record name | 2,5-Pyrrolidinedione, 1-phenyl-3-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71724-33-9 | |

| Record name | NSC202079 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione, 1-phenyl-3-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(phenylthio)-2,5-pyrrolidinedione can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with an appropriate pyrrolidine derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(phenylthio)-2,5-pyrrolidinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, organolithium compounds, tetrahydrofuran.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced pyrrolidine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Phenyl-3-(phenylthio)-2,5-pyrrolidinedione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(phenylthio)-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical behavior of 2,5-pyrrolidinedione derivatives is highly dependent on substituents at the 1- and 3-positions. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Groups : Nitro substituents (e.g., 4-nitrophenyl in compound 2a) enhance thermal stability (higher melting points) and antimicrobial potency compared to the parent phenylthio derivative .

- Pharmaceutical Relevance : Phensuximide demonstrates the importance of a methyl group at the 1-position for antiepileptic activity, whereas phenylthio substituents may redirect bioactivity toward antimicrobial applications .

- Stability : 2,5-Pyrrolidinediones (e.g., the target compound) are more synthetically accessible and stable than 2,3-pyrrolidinedione analogs like leopolic acid A, which suffer from intermediate instability .

Biological Activity

Overview

1-Phenyl-3-(phenylthio)-2,5-pyrrolidinedione is a heterocyclic compound characterized by a pyrrolidine ring with phenyl and phenylthio substitutions. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties.

- Molecular Formula : C16H13NO2S

- Molecular Weight : 283.3 g/mol

- CAS Number : 71724-33-9

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be compared to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 20 | 21 |

| Escherichia coli | 18 | 31 |

| Bacillus subtilis | 22 | 23 |

| Proteus vulgaris | 15 | 30 |

The data suggests that while the compound shows promising activity, it may not consistently outperform established antibiotics like ciprofloxacin in all cases .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Studies have indicated that it may inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, in vitro studies have demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability in certain cancer cell lines.

The biological activity of this compound is believed to be mediated through specific interactions with molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways and affecting cell proliferation and survival.

Case Studies

-

Antimicrobial Efficacy Study :

A recent study evaluated the antimicrobial efficacy of various derivatives of pyrrolidine compounds, including this compound. The results indicated a moderate to high level of activity against selected bacterial strains, supporting its potential use as an antimicrobial agent . -

Anticancer Activity Assessment :

Another investigation focused on the anticancer properties of this compound. The study found that it induced apoptosis in human cancer cell lines, suggesting that it could serve as a lead compound for developing new anticancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.